molecular formula C55H98O6 B1264046 [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B1264046
M. Wt: 855.4 g/mol
InChI Key: LXAWUIOWWNQCQA-HFHWEOLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” is a specific type of triglyceride. Triglycerides are esters derived from glycerol and three fatty acids. They are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. This particular triglyceride contains one palmitic acid (16:0) and two linoleic acids (18:2(9Z,12Z)).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” involves the esterification of glycerol with the respective fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation of the unsaturated fatty acids.

Industrial Production Methods

Industrially, triglycerides are produced through a process called transesterification. This involves reacting triglycerides with an alcohol, usually methanol or ethanol, in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The process yields glycerol and fatty acid esters, which can be further processed to obtain the desired triglyceride composition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Triglycerides can undergo oxidation, especially the unsaturated fatty acids, leading to the formation of peroxides and aldehydes.

    Hydrolysis: In the presence of water and an acid or base catalyst, triglycerides can be hydrolyzed to yield glycerol and free fatty acids.

    Hydrogenation: Unsaturated fatty acids in triglycerides can be hydrogenated to form saturated fatty acids.

Common Reagents and Conditions

    Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese.

    Hydrolysis: Water with sulfuric acid or sodium hydroxide as a catalyst.

    Hydrogenation: Hydrogen gas with a metal catalyst such as palladium or nickel.

Major Products

    Oxidation: Peroxides, aldehydes, and ketones.

    Hydrolysis: Glycerol and free fatty acids.

    Hydrogenation: Saturated triglycerides.

Scientific Research Applications

Chemistry

In chemistry, triglycerides like “[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” are studied for their properties and reactions. They are used as model compounds to understand lipid chemistry and the behavior of fats and oils.

Biology

In biological research, triglycerides are essential for studying metabolism and energy storage. They play a crucial role in understanding diseases related to lipid metabolism, such as obesity and cardiovascular diseases.

Medicine

Triglycerides are important in medical research for developing treatments for lipid-related disorders. They are also used in the formulation of lipid-based drug delivery systems.

Industry

Industrially, triglycerides are used in the production of biodiesel, cosmetics, and food products. They are also important in the manufacture of soaps and detergents.

Mechanism of Action

Triglycerides exert their effects primarily through their role in energy storage and metabolism. They are broken down into glycerol and free fatty acids, which are then utilized by the body for energy. The molecular targets include enzymes like lipases, which catalyze the hydrolysis of triglycerides, and pathways involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    TG(160/182(9Z,12Z)/160): Contains one palmitic acid and two linoleic acids.

    TG(160/181(9Z)/181(9Z)): Contains one palmitic acid and two oleic acids.

    TG(180/182(9Z,12Z)/182(9Z,12Z)): Contains one stearic acid and two linoleic acids.

Uniqueness

“[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” is unique due to its specific combination of one saturated fatty acid (palmitic acid) and two polyunsaturated fatty acids (linoleic acids). This composition affects its physical and chemical properties, such as melting point and reactivity, making it distinct from other triglycerides.

Properties

Molecular Formula

C55H98O6

Molecular Weight

855.4 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26-/t52-/m1/s1

InChI Key

LXAWUIOWWNQCQA-HFHWEOLTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
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[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
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[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
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[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

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